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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals reduce the

generation of abortive sequences during in vitro transcription (IVT).

Frequently Asked Questions (FAQs)
Q1: What are abortive sequences in the context of IVT?

Abortive sequences, also known as abortive transcripts, are short, non-functional RNA

molecules (typically 2-15 nucleotides in length) that are prematurely released by the RNA

polymerase during the initial phase of transcription.[1][2] This process, termed abortive cycling,

is a natural feature of transcription initiation where the polymerase makes several attempts to

start RNA synthesis before successfully transitioning into the elongation phase to produce the

full-length transcript.[1]

Q2: Why are abortive sequences a concern in my IVT reaction?

The presence of abortive sequences can lead to several issues in downstream applications:
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Reduced Yield of Full-Length RNA: The production of abortive transcripts consumes

nucleotides and enzyme activity that would otherwise be used for synthesizing the desired

full-length RNA, thereby lowering the overall yield.[3]

Complicated Purification: Abortive sequences are impurities that need to be removed from

the final mRNA product.[4][5] Their small size can make purification challenging, potentially

requiring additional chromatography steps.[4][6]

Potential for Immunogenicity: Although less immunogenic than double-stranded RNA

(dsRNA), the presence of any non-target RNA species can be a concern for in vivo

applications.[7]

Interference with Quantification: The presence of these short transcripts can interfere with

accurate quantification of the full-length mRNA product.

Troubleshooting Guide: Reducing Abortive
Sequences
This guide provides strategies to minimize the generation of abortive transcripts in your IVT

experiments.

Issue 1: High Levels of Short RNA Transcripts Observed
on Gel Electrophoresis
Possible Cause: Suboptimal IVT reaction conditions leading to increased abortive cycling.

Solutions:

Optimize Magnesium Concentration: Magnesium ions (Mg²⁺) are a critical cofactor for RNA

polymerase.[8][9] However, both insufficient and excessive concentrations can negatively

impact the reaction. The optimal Mg²⁺ concentration is dependent on the total NTP

concentration.

Recommendation: Perform a titration of Mg²⁺ concentration, typically in the range of 10-30

mM. It is crucial to consider the chelating effect of NTPs when determining the optimal free
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Mg²⁺ concentration.[10] Studies have shown that magnesium acetate may be preferred

over magnesium chloride as it is less inhibitory at higher concentrations.[9][10][11]

Adjust NTP Concentration: The concentration of nucleotide triphosphates (NTPs) can

influence the efficiency of transcription initiation and elongation.

Recommendation: While higher NTP concentrations can drive the reaction forward, an

imbalance or excessively high concentration can sometimes lead to increased abortive

products.[12][13] It is recommended to use an optimized concentration for each NTP,

typically in the range of 2-5 mM. A "feeding" strategy, where NTPs are added incrementally

during the reaction, can also help maintain an optimal concentration and improve yield.[14]

Optimize Temperature and Incubation Time: The standard IVT reaction temperature is 37°C.

[5]

Recommendation: While 37°C is optimal for T7 RNA polymerase activity, slight variations

may be beneficial for specific templates.[5] For GC-rich templates that may cause

premature termination, lowering the reaction temperature could increase the yield of full-

length transcripts.[15] Reaction times are typically 2-4 hours; prolonged incubation may

not necessarily increase the yield of full-length product and could lead to product

degradation.[5]

Issue 2: Persistent Abortive Transcripts Despite
Optimized Reaction Conditions
Possible Cause: Intrinsic properties of the DNA template (promoter and initial transcribed

sequence) or the T7 RNA polymerase favoring abortive cycling.

Solutions:

Promoter and Initial Transcribed Sequence (ITS) Design: The sequence of the promoter and

the first few nucleotides of the transcript (+1 to +6) significantly influence the stability of the

initial transcribing complex and the propensity for abortive synthesis.[14]

Recommendation: If possible, modify the initial transcribed sequence to favor more stable

interactions between the nascent RNA and the DNA template. Some studies have shown
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that specific mutations in the T7 promoter, such as an A-15C mutation, can reduce

abortive products when used in combination with a mutant T7 RNA polymerase.[16][17]

Utilize Mutant T7 RNA Polymerases: Several mutant versions of T7 RNA polymerase have

been developed to have reduced abortive cycling.[3][16][17]

Recommendation: Consider using a commercially available mutant T7 RNA polymerase,

such as one with a P266L mutation, which has been shown to drastically reduce the

synthesis of short abortive products (4-7 nt).[16][17] Another mutant, the I810S T7 RNA

polymerase, has also been reported to decrease the generation of abortive byproducts.

[14]

Add Pyrophosphatase: The accumulation of pyrophosphate (PPi), a byproduct of nucleotide

incorporation, can inhibit the IVT reaction and may contribute to abortive cycling.[14]

Recommendation: Include inorganic pyrophosphatase in the IVT reaction mix. This

enzyme catalyzes the hydrolysis of pyrophosphate into two molecules of inorganic

phosphate, shifting the equilibrium of the reaction towards RNA synthesis and increasing

the overall yield of full-length transcripts.[4][5][14]

Issue 3: Abortive Sequences Remain After Initial
Purification
Possible Cause: Inefficient removal of small RNA fragments by standard purification methods.

Solutions:

Chromatography-Based Purification: For applications requiring high purity, chromatography

is a more effective method for removing abortive sequences than precipitation-based

methods.

Recommendation: Employ purification techniques such as size-exclusion chromatography

(SEC), anion-exchange chromatography (AEX), or reverse-phase high-performance liquid

chromatography (RP-HPLC) to separate the full-length mRNA from short abortive

transcripts and other reaction components.[4][18] Oligo-dT affinity chromatography can

also be used to specifically capture polyadenylated mRNA, leaving behind the non-

polyadenylated abortive products.[6]
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Quantitative Data Summary
Parameter

Recommended
Range

Impact on Abortive
Sequences

Reference

Mg²⁺ Concentration

10 - 30 mM

(optimization

recommended)

Both low and high

concentrations can

increase abortive

products. Acetate is

often preferred over

chloride as the

counter-ion.

[4][8][9][10][11][19]

NTP Concentration 2 - 5 mM each

Imbalanced or

excessively high

concentrations can

lead to increased

abortive transcripts.

[12][13]

Temperature 37°C (standard)

Lower temperatures

may be beneficial for

GC-rich templates.

[5][15]

Incubation Time 2 - 4 hours

Prolonged incubation

does not necessarily

reduce abortive

products and may

lead to degradation.

[5]

Experimental Protocols
Protocol: Standard In Vitro Transcription (IVT) Reaction
This protocol provides a general framework. Optimal conditions may vary depending on the

specific template and desired product.

Template Preparation:

Linearize the plasmid DNA template containing the T7 promoter and the gene of interest

using a restriction enzyme that generates a blunt or 5' overhang end.
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Purify the linearized DNA template using a column purification kit or phenol-chloroform

extraction followed by ethanol precipitation.

Resuspend the purified template in RNase-free water and determine its concentration.[15]

IVT Reaction Assembly:

In an RNase-free microcentrifuge tube, combine the following components at room

temperature in the order listed:

RNase-free water

10x Transcription Buffer (containing Tris-HCl, MgCl₂, DTT, and spermidine)

NTP mix (ATP, GTP, CTP, UTP at desired concentration)

(Optional) Cap analog (e.g., ARCA)

(Optional) RNase Inhibitor

(Optional) Inorganic Pyrophosphatase

Linearized DNA template (typically 1 µg)

T7 RNA Polymerase (wild-type or mutant)

Gently mix the components by pipetting and centrifuge briefly to collect the reaction

mixture at the bottom of the tube.

Incubation:

Incubate the reaction at 37°C for 2-4 hours.[5]

DNase Treatment:

Following incubation, add DNase I to the reaction mixture to digest the DNA template.

Incubate at 37°C for 15-30 minutes.[14]
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Purification:

Purify the synthesized RNA using a suitable method such as lithium chloride precipitation,

a spin column-based purification kit, or chromatography (e.g., size-exclusion or oligo-dT).

[4][6][14]
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Caption: A generalized workflow for in vitro transcription.
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Caption: The process of abortive transcription during IVT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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